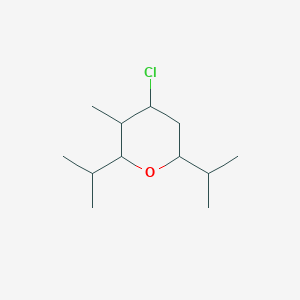
4-Chloro-3-methyl-2,6-di(propan-2-yl)oxane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Chloro-3-methyl-2,6-di(propan-2-yl)oxane is an organic compound characterized by its unique structure, which includes a chloro group, a methyl group, and two isopropyl groups attached to an oxane ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-3-methyl-2,6-di(propan-2-yl)oxane typically involves the chlorination of a precursor compound followed by the introduction of the methyl and isopropyl groups. Common synthetic routes include:
Chlorination: The precursor compound undergoes chlorination using reagents such as thionyl chloride or phosphorus pentachloride.
Alkylation: The chlorinated intermediate is then subjected to alkylation reactions to introduce the methyl and isopropyl groups. This can be achieved using alkyl halides in the presence of a strong base like sodium hydride.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
4-Chloro-3-methyl-2,6-di(propan-2-yl)oxane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the chloro group is replaced by other nucleophiles such as hydroxide or amine groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
Oxidation: Formation of corresponding alcohols or carboxylic acids.
Reduction: Formation of the corresponding alkanes.
Substitution: Formation of substituted oxane derivatives.
Wissenschaftliche Forschungsanwendungen
4-Chloro-3-methyl-2,6-di(propan-2-yl)oxane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 4-Chloro-3-methyl-2,6-di(propan-2-yl)oxane involves its interaction with specific molecular targets. The chloro group can participate in nucleophilic substitution reactions, while the oxane ring can undergo ring-opening reactions. These interactions can modulate various biochemical pathways and cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Chloro-3-methyl-2,6-di(propan-2-yl)oxane: shares similarities with other chloro-substituted oxane derivatives.
This compound: can be compared to compounds like 4-chloro-3-methyl-2,6-di(propan-2-yl)tetrahydropyran and 4-chloro-3-methyl-2,6-di(propan-2-yl)tetrahydrofuran.
Uniqueness
The presence of both chloro and isopropyl groups in this compound imparts unique chemical properties, making it distinct from other similar compounds
Eigenschaften
CAS-Nummer |
53045-56-0 |
|---|---|
Molekularformel |
C12H23ClO |
Molekulargewicht |
218.76 g/mol |
IUPAC-Name |
4-chloro-3-methyl-2,6-di(propan-2-yl)oxane |
InChI |
InChI=1S/C12H23ClO/c1-7(2)11-6-10(13)9(5)12(14-11)8(3)4/h7-12H,6H2,1-5H3 |
InChI-Schlüssel |
LFIMXBWXHXYQCY-UHFFFAOYSA-N |
Kanonische SMILES |
CC1C(CC(OC1C(C)C)C(C)C)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















